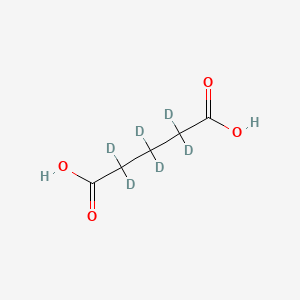
Pentanedioic-d6 acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentanedioic-d6 acid, also known as deuterated glutaric acid, is a stable isotope-labeled compound. It is a derivative of pentanedioic acid where six hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as a tracer in metabolic studies and as a reference standard in analytical chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pentanedioic-d6 acid typically involves the deuteration of pentanedioic acid. One common method includes the reaction of pentanedioic acid with sodium hydroxide in methanol, followed by further reaction with sodium hydroxide in deuterium oxide (water-d2) in the presence of platinum on activated charcoal as a catalyst . The reaction conditions are carefully controlled to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound is not as common due to its specialized use in research. the methods used in laboratory synthesis can be scaled up for industrial purposes if needed. The key steps involve ensuring the availability of deuterium oxide and maintaining the reaction conditions to achieve high yields of the deuterated product.
化学反应分析
Types of Reactions
Pentanedioic-d6 acid can undergo various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: It can be oxidized to form carbon dioxide and water.
Reduction: It can be reduced to form pentanediol.
Substitution: It can undergo substitution reactions where the carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various reagents can be used depending on the desired substitution, such as thionyl chloride for forming acyl chlorides.
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: Pentanediol.
Substitution: Acyl chlorides, esters, and amides depending on the reagents used.
科学研究应用
Pentanedioic-d6 acid is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Metabolic Studies: Used as a tracer to study metabolic pathways and enzyme activities.
Analytical Chemistry: Employed as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.
Biological Research: Helps in understanding the metabolism of glutaric acid and related compounds.
Medical Research: Used in the study of metabolic disorders such as glutaric aciduria.
作用机制
The mechanism of action of pentanedioic-d6 acid involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms replace hydrogen atoms, allowing researchers to track the compound through various biochemical processes. This helps in identifying metabolic intermediates and understanding enzyme kinetics.
相似化合物的比较
Similar Compounds
Pentanedioic acid: The non-deuterated form of pentanedioic-d6 acid.
Hexanedioic acid: Another dicarboxylic acid with similar properties.
Butanedioic acid: A shorter-chain dicarboxylic acid.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in research applications where tracking and quantification of metabolic processes are required. Its stability and similarity to the non-deuterated form allow it to mimic natural metabolic pathways without altering the biological processes significantly.
属性
IUPAC Name |
2,2,3,3,4,4-hexadeuteriopentanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9)/i1D2,2D2,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCQEDHGNNZCLN-NMFSSPJFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
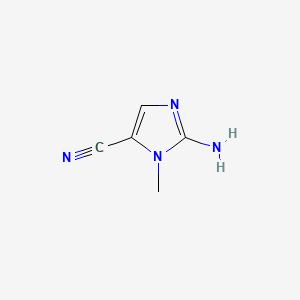
![Pyrrolo[1,2-a]pyrazin-1(2H)-one, hexahydro-7-hydroxy-4-methyl-, [4R-(4-alpha-,7-ba-,8a-ba-)]- (9CI)](/img/new.no-structure.jpg)
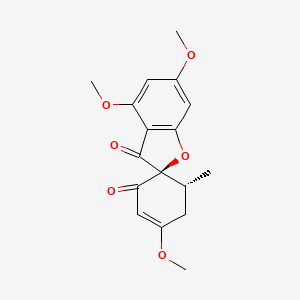
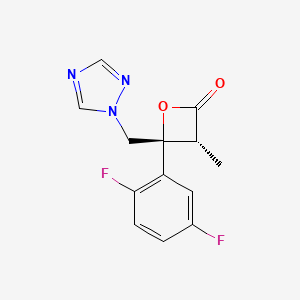

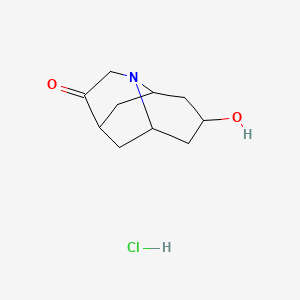
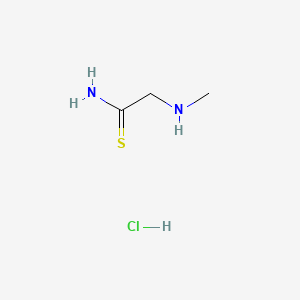
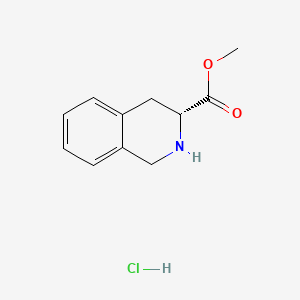
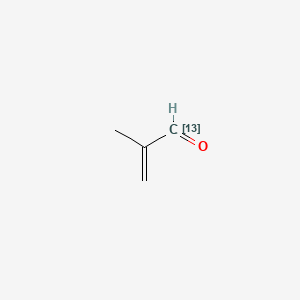
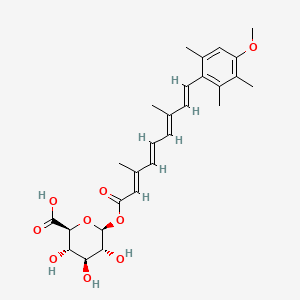
![acetic acid;(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide](/img/structure/B585045.png)
